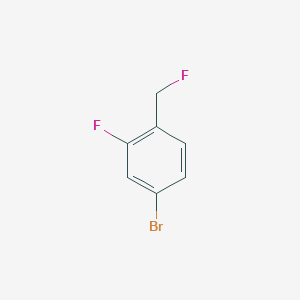

4-Bromo-2-fluoro-1-(fluoromethyl)benzene

CAS No.: 2244086-30-2

Cat. No.: VC4140768

Molecular Formula: C7H5BrF2

Molecular Weight: 207.018

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2244086-30-2 |

|---|---|

| Molecular Formula | C7H5BrF2 |

| Molecular Weight | 207.018 |

| IUPAC Name | 4-bromo-2-fluoro-1-(fluoromethyl)benzene |

| Standard InChI | InChI=1S/C7H5BrF2/c8-6-2-1-5(4-9)7(10)3-6/h1-3H,4H2 |

| Standard InChI Key | YIXBEGYNCUAPIE-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Br)F)CF |

Introduction

Chemical Identity and Structural Analysis

Molecular and Structural Characteristics

4-Bromo-2-fluoro-1-(fluoromethyl)benzene belongs to the class of polyhalogenated benzenes. Its IUPAC name, 4-bromo-1-fluoro-2-(fluoromethyl)benzene, reflects the substituent positions:

-

Bromine at the para position (C4)

-

Fluorine at the ortho position (C2)

-

Fluoromethyl group (-CH₂F) at the meta position (C1)

The molecular structure is defined by the following identifiers:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅BrF₂ |

| Molecular Weight | 207.01 g/mol |

| CAS Registry Number | 2244085-31-0 |

| SMILES | C1=CC(=C(C=C1Br)CF)F |

| InChIKey | WLUQQKYPYRYMHY-UHFFFAOYSA-N |

The fluoromethyl group introduces steric and electronic effects distinct from trifluoromethyl (-CF₃) analogues, moderating the compound’s reactivity in substitution reactions .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 4-bromo-2-fluoro-1-(fluoromethyl)benzene typically involves sequential halogenation and fluoromethylation steps:

Step 1: Bromination of Fluorobenzene Derivatives

A precursor such as 2-fluoro-1-(fluoromethyl)benzene undergoes electrophilic bromination using Br₂ in the presence of FeBr₃. The para selectivity is driven by the directing effects of the fluorine and fluoromethyl groups .

Step 2: Purification and Isolation

Crude product is purified via fractional distillation or column chromatography to achieve >95% purity. Industrial-scale production may employ continuous flow reactors to enhance yield and safety.

Challenges in Synthesis

-

Regioselectivity: Competing ortho bromination may occur, necessitating precise temperature control (-10°C to 0°C).

-

Fluoromethyl Stability: The -CH₂F group is prone to hydrolysis under acidic conditions, requiring anhydrous reagents .

Physicochemical Properties

Thermal and Solubility Profiles

| Property | Value/Description |

|---|---|

| Boiling Point | Estimated 160–165°C (extrapolated from analogues) |

| Density | ~1.6 g/cm³ (predicted) |

| Solubility | - Miscible with DMSO, THF |

| - Low solubility in water (<0.1 g/L) |

The compound’s low water solubility aligns with its lipophilic nature, making it suitable for reactions in non-polar solvents .

Chemical Reactivity and Applications

Nucleophilic Substitution Reactions

The bromine atom at C4 is highly reactive in Suzuki-Miyaura cross-coupling reactions, enabling aryl-aryl bond formation. For example:

This reactivity is exploited in synthesizing biaryl scaffolds for drug candidates .

Fluoromethyl Group Reactivity

The -CH₂F moiety participates in radical fluorination reactions, serving as a fluorine donor in medicinal chemistry. Unlike -CF₃ groups, -CH₂F offers improved metabolic stability in pharmaceuticals .

Applications in Materials Science

-

Liquid Crystals: The compound’s dipole moment enhances dielectric anisotropy in display technologies.

-

Polymer Additives: Incorporation into poly(aryl ether)s improves thermal stability and optical clarity .

| Hazard | Precautionary Measures |

|---|---|

| Skin Irritation (H315) | Wear nitrile gloves |

| Eye Damage (H318) | Use safety goggles |

Environmental Impact

-

Bioaccumulation: LogP ≈ 2.8 indicates moderate bioaccumulation potential.

-

Aquatic Toxicity: LC₅₀ (Daphnia magna) ≈ 12 mg/L, classifying it as harmful .

Comparison with Structural Analogues

| Compound | Boiling Point (°C) | LogP | Key Difference |

|---|---|---|---|

| 4-Bromo-2-fluorobenzotrifluoride | 161–162 | 2.5 | -CF₃ group increases hydrophobicity |

| 2-Bromo-4-fluorotoluene | 155–157 | 2.1 | Lacks fluoromethyl substituent |

The fluoromethyl group in 4-bromo-2-fluoro-1-(fluoromethyl)benzene balances reactivity and solubility, offering advantages in fine chemical synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume